molecular formula C13H13NOS B5807640 N-(3-ethylphenyl)-2-thiophenecarboxamide CAS No. 136340-89-1

N-(3-ethylphenyl)-2-thiophenecarboxamide

Cat. No.: B5807640
CAS No.: 136340-89-1
M. Wt: 231.32 g/mol
InChI Key: VCYXMCFKTCIPRD-UHFFFAOYSA-N
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Description

N-(3-Ethylphenyl)-2-thiophenecarboxamide is a thiophene-based carboxamide derivative characterized by a 2-thiophenecarboxamide moiety linked to a 3-ethylphenyl group. Thiophene carboxamides are a versatile class of molecules with applications in medicinal chemistry, often serving as intermediates or bioactive agents. The substitution pattern on the phenyl ring (e.g., nitro, fluoro, or alkyl groups) and modifications to the thiophene core significantly influence their physicochemical and biological properties .

Properties

IUPAC Name

N-(3-ethylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-10-5-3-6-11(9-10)14-13(15)12-7-4-8-16-12/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYXMCFKTCIPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276899
Record name N-(3-Ethylphenyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136340-89-1
Record name N-(3-Ethylphenyl)-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136340-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Ethylphenyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Nitro-Substituted Derivatives

  • N-(2-Nitrophenyl)-2-thiophenecarboxamide (): Structure: Features a nitro group at the ortho-position of the phenyl ring. Synthesis: Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding crystals with a melting point of 397 K. Crystallography: Exhibits dihedral angles of 13.53° (molecule A) and 8.50° (molecule B) between the phenyl and thiophene rings. Weak C–H⋯O/S interactions dominate the crystal packing .
  • 5-Methyl-N-(4-nitrophenyl)-2-thiophenecarboxamide ():

    • Structure : Contains a para-nitro group and a methyl substituent on the thiophene ring.
    • Biological Activity : Investigated as an inhibitor of Mycobacterium tuberculosis targets (PyrG and PanK), highlighting its role in antitubercular drug discovery .

Fluoro-Substituted Derivatives

  • N-(4-Fluorophenyl)-2-thiophenecarboxamide ():
    • Structure : A para-fluoro substituent on the phenyl ring.
    • Applications : Used in studies of insect olfactory behavior as an Orco antagonist (OX1t series), demonstrating the role of fluorine in modulating receptor antagonism .

Alkyl-Substituted Derivatives

Modifications to the Thiophene Core

Sulfanyl and Sulfonamide Additions

  • N-(4-Fluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide ():
    • Structure : Incorporates a sulfanyl group at the 3-position of the thiophene ring and a trifluoromethylbenzyl moiety.
    • Synthesis Complexity : Requires multi-step procedures for introducing sulfanyl groups, contrasting with simpler carboxamide syntheses (e.g., ).
    • Applications : The sulfanyl group may enhance binding to hydrophobic pockets in target proteins, though specific biological data are unavailable .

Nitro-Thiophene Derivatives

  • N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ():
    • Structure : A nitro group at the 5-position of the thiophene ring.
    • Synthesis : Achieved via HATU-mediated coupling, yielding 42% product purity.
    • Bioactivity : Demonstrates narrow-spectrum antibacterial activity, with LCMS and HPLC data confirming structural integrity .

Spectroscopic Characterization

  • 1H/13C NMR (): Confirm amide bond formation and substituent positioning.
  • LCMS/HPLC (): Validate molecular weights and purity (e.g., 98.158% purity for nitro-thiophene derivatives).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-ethylphenyl)-2-thiophenecarboxamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling 2-thiophenecarbonyl chloride with 3-ethylaniline in an aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux. A base like triethylamine is added to neutralize HCl byproducts. Yield optimization requires controlled temperatures (60–80°C) and inert atmospheres to prevent side reactions. Purification via recrystallization or column chromatography ensures >90% purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent positions (e.g., ethylphenyl group at ~7.1–7.4 ppm for aromatic protons, thiophene protons at ~6.9–7.3 ppm) .
  • IR Spectroscopy : Identifies key functional groups (amide C=O stretch ~1650–1680 cm⁻¹, thiophene C-S stretch ~650–750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for C13H13NOS: 231.08) .

Q. How does the electronic structure of the thiophene ring influence the compound’s reactivity?

  • Methodological Answer : The thiophene’s electron-rich aromatic system enhances electrophilic substitution reactivity. Computational data (e.g., HOMO-LUMO gaps from PubChem) predict nucleophilic attack sites, while the carboxamide group directs regioselectivity in further derivatization. Substituent effects (e.g., electron-donating ethyl group on phenyl) modulate solubility and stability .

Advanced Research Questions

Q. What strategies can reconcile discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To resolve conflicts:

  • Use orthogonal assays (e.g., fluorescence-based binding assays vs. functional cellular assays) .
  • Standardize protocols (e.g., IC50 determination under identical pH/temperature conditions).
  • Perform meta-analyses of dose-response curves to identify outliers .

Q. How can computational modeling predict the binding affinity of this compound to potential protein targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., TRPM8 ion channels, as seen in structurally related carboxamides) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories).
  • QSAR Models : Corrogate electronic descriptors (e.g., logP, polar surface area) with activity data from analogs .

Q. What in vitro assays are appropriate for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Caco-2 Cell Monolayers : Predict intestinal absorption (apparent permeability >1×10⁻⁶ cm/s indicates high bioavailability).
  • Microsomal Stability Assays : Measure metabolic half-life using liver microsomes (e.g., t1/2 >30 min suggests suitability for oral administration).
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (critical for dose optimization) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer :

  • Solvent Selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) to reduce toxicity.
  • Continuous Flow Reactors : Improve yield consistency and reduce reaction times compared to batch processes .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize PubChem, NIST, and peer-reviewed journals.
  • Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational synthesis and characterization.
  • Contradictions in biological data require systematic validation through standardized protocols and computational cross-checks.

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